molecular formula C15H20O2S B13704794 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione

4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione

Cat. No.: B13704794
M. Wt: 264.4 g/mol
InChI Key: PITNWZARTKUXBW-UHFFFAOYSA-N
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Description

4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione is an organic compound with the molecular formula C15H22O2S It is a derivative of benzo[d][1,3]dioxole, featuring two tert-butyl groups at the 4 and 6 positions and a thione group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione typically involves the reaction of 4,6-di-tert-butylcatechol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbonate, which then undergoes cyclization to form the desired thione compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione is unique due to the presence of both the dioxole ring and the thione group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H20O2S

Molecular Weight

264.4 g/mol

IUPAC Name

4,6-ditert-butyl-1,3-benzodioxole-2-thione

InChI

InChI=1S/C15H20O2S/c1-14(2,3)9-7-10(15(4,5)6)12-11(8-9)16-13(18)17-12/h7-8H,1-6H3

InChI Key

PITNWZARTKUXBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)OC(=S)O2)C(C)(C)C

Origin of Product

United States

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